An In-depth Technical Guide to the Mechanism of Action of palm11-PrRP31
An In-depth Technical Guide to the Mechanism of Action of palm11-PrRP31
Executive Summary: Palm11-prolactin-releasing peptide-31 (palm11-PrRP31) is a synthetically lipidized analog of the endogenous neuropeptide PrRP31. The addition of a palmitoyl (B13399708) group at the 11th amino acid position significantly enhances its stability and enables it to cross the blood-brain barrier, allowing for central nervous system effects after peripheral administration. This document provides a detailed overview of the molecular mechanisms underpinning the therapeutic potential of palm11-PrRP31, focusing on its receptor interactions, downstream signaling cascades, and physiological effects. Its primary actions are mediated through the G-protein coupled receptor 10 (GPR10), with significant anorexigenic, anti-diabetic, and neuroprotective outcomes.
Receptor Binding Profile
The initial step in the mechanism of action of palm11-PrRP31 is its binding to specific cell surface receptors. Unlike its parent peptide, palm11-PrRP31 exhibits a broader and higher affinity binding profile.
Primary and Secondary Receptor Targets
The principal receptor for PrRP and its analogs is the G-protein coupled receptor 10 (GPR10) , also known as the prolactin-releasing peptide receptor (PrRPR).[1][2] GPR10 is highly expressed in brain regions critical for metabolic regulation, such as the hypothalamus and brainstem.[3] Palmitoylation enhances the binding affinity of the peptide for GPR10.[4]
In addition to GPR10, palm11-PrRP31 demonstrates high affinity for neuropeptide FF (NPFF) receptors, specifically NPFF-R1 and NPFF-R2 .[4][5] This interaction with anorexigenic NPFF receptors contributes to its potent effects on food intake and energy homeostasis.[4]
Quantitative Binding Affinity Data
Competitive binding assays using radiolabeled ligands have been employed to determine the binding affinities (Ki) of palm11-PrRP31 for its target receptors. The data reveals that palmitoylation significantly increases the affinity for both GPR10 and NPFF receptors compared to the natural PrRP31 peptide.
| Compound | GPR10 (Ki, nM) | NPFF-R2 (Ki, nM) | NPFF-R1 (Ki, nM) |
| PrRP31 | 5.02 | 4.31 | 79.1 |
| palm11-PrRP31 | 1.21 | 3.82 | 11.7 |
| palm-PrRP31 (N-terminus) | 1.95 | 1.13 | 1.81 |
| Table 1: Comparative binding affinities of PrRP31 and its palmitoylated analogs to GPR10, NPFF-R2, and NPFF-R1 receptors expressed in CHO-K1 cells.[4][6] |
Intracellular Signaling Pathways
Upon binding to its cognate receptors, palm11-PrRP31 initiates a cascade of intracellular signaling events. These pathways are central to its observed physiological effects, from metabolic regulation to neuroprotection.
Core Signaling Cascades: PI3K/Akt and MAPK/ERK
In neuronal cell lines such as SH-SY5Y, palm11-PrRP31 has been shown to potently activate two major signaling pathways crucial for cell survival, growth, and metabolism:
-
PI3K-Akt Pathway: Activation of this pathway involves the phosphorylation of key proteins such as Akt and mammalian target of rapamycin (B549165) (mTOR).[7] This cascade is fundamental to insulin (B600854) signaling and promotes cell survival and glucose metabolism.[7]
-
MAPK/ERK Pathway: Palm11-PrRP31 significantly increases the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn phosphorylates the cAMP response element-binding protein (CREB).[4][7] This pathway is linked to synaptic plasticity, memory formation, and cell growth.[7]
Interaction with Leptin Signaling in the Hypothalamus
The anorexigenic effects of palm11-PrRP31 are tightly linked to its ability to modulate central leptin signaling pathways. In leptin-deficient ob/ob mice, palm11-PrRP31 was found to activate key components of the leptin signaling cascade in the hypothalamus.[8] This includes:
-
Activation of Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3) .[5][8]
-
Deactivation (inhibition) of AMP-activated protein kinase (AMPK) .[5][8]
This synergistic action with leptin signaling enhances the anorexigenic signal, leading to reduced food intake and increased energy expenditure.[5][8] Notably, while the body weight-lowering effects of palm11-PrRP31 appear dependent on functional leptin signaling, its beneficial effects on glucose metabolism may be leptin-independent.[9][10]
Anti-Inflammatory Signaling
Palm11-PrRP31 has demonstrated potent anti-inflammatory properties in a rat model of lipopolysaccharide (LPS)-induced inflammation.[11] The mechanism involves the attenuation of the Toll-like receptor 4 (TLR4) signaling pathway .[11][12] By suppressing this pathway in the liver, palm11-PrRP31 effectively reduces the production of key pro-inflammatory cytokines and chemokines, including tumor necrosis factor-α (TNF-α), IL-1β, and IL-6.[11]
Quantitative Signaling Data
Studies in SH-SY5Y neuroblastoma cells have quantified the increase in phosphorylation of key signaling proteins following treatment with palm11-PrRP31.
| Protein (Phosphorylation Site) | Fold Increase vs. Control |
| p-ERK (Thr202/Tyr204) | +74% |
| p-CREB (Ser133) | +238% |
| Table 2: Activation of the ERK-CREB signaling pathway by palm11-PrRP31 (10⁻⁷ M) in SH-SY5Y cells.[7] |
Physiological Mechanisms & Outcomes
The activation of the described signaling pathways translates into significant, therapeutically relevant physiological effects.
Regulation of Energy Homeostasis
Chronic peripheral administration of palm11-PrRP31 consistently leads to a reduction in food intake and body weight in various rodent models of obesity.[5][13] This is accompanied by broad improvements in metabolic health.
| Parameter | Observation | Animal Model |
| Food Intake | Significant decrease.[13] | DIO Rats, SHROB Rats |
| Body Weight | Significant decrease (-13% in SHR).[13] | DIO Rats, SHR Rats |
| Glucose Tolerance | Markedly improved.[5] | DIO Rats, SHROB Rats |
| Adipose Tissue | Reduced fat mass and lipogenesis.[13] | DIO Rats, SHROB Rats |
| Plasma Leptin | Decreased levels.[5][13] | DIO Rats, SHROB Rats |
| Liver | Reduced weight and triglyceride content.[5][13] | DIO Rats, SHR Rats |
| Energy Expenditure | Increased UCP-1 mRNA in brown fat.[5] | ob/ob Mice |
| Table 3: Summary of in vivo metabolic effects of palm11-PrRP31 administration. |
Neuroprotective Effects
The ability of palm11-PrRP31 to activate pro-survival pathways like PI3K/Akt and ERK-CREB underlies its neuroprotective potential. In cellular models stressed with the toxic metabolite methylglyoxal (B44143) (MG), treatment with palm11-PrRP31 led to increased cell viability and a reduced rate of apoptosis.[7] Furthermore, in mouse models of Alzheimer's-like pathology, palm11-PrRP31 treatment has been shown to ameliorate hippocampal insulin signaling, attenuate Tau hyperphosphorylation, and reduce Aβ plaque load.[7][14]
Key Experimental Methodologies
The characterization of palm11-PrRP31's mechanism of action relies on a suite of established biochemical and physiological techniques.
Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of palm11-PrRP31 for a specific receptor.
-
Protocol:
-
Membrane Preparation: CHO-K1 cells overexpressing the target receptor (e.g., GPR10) are cultured, harvested, and homogenized to isolate cell membranes.
-
Assay Setup: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PrRP31) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled competitor ligand (palm11-PrRP31) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of competitor that displaces 50% of bound radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
In Vitro Signaling Analysis (Western Blot)
-
Objective: To measure the activation (phosphorylation) of intracellular signaling proteins.
-
Protocol:
-
Cell Culture & Treatment: A relevant cell line (e.g., SH-SY5Y) is cultured and then treated with vehicle control or palm11-PrRP31 for a specified time.
-
Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., anti-p-ERK) and a primary antibody for the total amount of that protein (e.g., anti-ERK).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on an imaging system.
-
Analysis: The band intensity for the phosphorylated protein is normalized to the band intensity for the total protein to determine the relative level of activation.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of palm11-PrRP31 on glucose metabolism and insulin sensitivity.
-
Protocol:
-
Animal Model: An appropriate rodent model (e.g., diet-induced obese WKY rats) is used.[15]
-
Treatment: Animals receive chronic administration of vehicle or palm11-PrRP31 (e.g., via osmotic mini-pumps for 2-6 weeks).[9][15]
-
Fasting: Following the treatment period, animals are fasted overnight (e.g., 16 hours).
-
Baseline Sample: A baseline blood sample is collected (t=0) via tail snip to measure fasting glucose.
-
Glucose Challenge: A concentrated glucose solution is administered orally (gavage).
-
Time-Course Sampling: Additional blood samples are collected at specific time points post-gavage (e.g., 15, 30, 60, 120 minutes).
-
Glucose Measurement: Blood glucose concentration is measured for each sample using a glucometer.
-
Data Analysis: The glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the treated group indicates improved glucose tolerance.[13]
-
References
- 1. Prolactin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avcr.cz [avcr.cz]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipidized prolactin-releasing peptide improved glucose tolerance in metabolic syndrome: Koletsky and spontaneously hypertensive rat study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
